Cas no 62218-13-7 (alpha-Viniferin)

alpha-Viniferin structure
alpha-Viniferin structure
Product Name:alpha-Viniferin
CAS-nummer:62218-13-7
MF:C42H30O9
MW:678.682212352753
CID:507733
PubChem ID:196402
Update Time:2025-06-11

alpha-Viniferin Chemische en fysische eigenschappen

Naam en identificatie

    • alpha-Viniferin
    • Cyclonona[1,2,3-cd:4,5,6-c'd':7,8,9-c''d'']- trisbenzofuran-4,9,14-triol,2,2a,7,7a,12,12ahexahydro- 2,7,12-tris(4-hydroxyphenyl)-,(2R,2aR,7R,7aR,12S,12aS)-rel-(+)-
    • Cyclonona[1,2,3-cd:4,5,6-c'd':7,8,9-c''d'']- trisbenzofuran-4,9,14-triol,2,2a,7,7a,12,12ahexah...
    • α-Viniferin
    • (+)-alpha-viniferin
    • [ "" ]
    • SCHEMBL2721242
    • B0005-188645
    • A868528
    • Q4734921
    • AKOS032948514
    • NCI60_019296
    • (2S,2aS,7S,7aS,12R,12aR)-2,2a,7,7a,12,12a-Hexahydro-2,7,12-tris(4-hydroxyphenyl)cyclonona[1,2,3-cd:4,5,6-c'd':7,8,9-c''d'']trisbenzofuran-4,9,14-triol
    • CHEMBL1997745
    • (2R,3R,10R,11R,18S,19S)-3,11,19-tris(4-hydroxyphenyl)-4,12,20-trioxaheptacyclo[16.6.1.1^{2,5.1^{10,13.0^{21,25.0^{9,27.0^{17,26]heptacosa-1(25),5,7,9(27),13,15,17(26),21,23-nonaene-7,15,23-triol
    • NSC655524
    • NSC-655524
    • Cyclonona(1,2,3-cd:4,5,6-c'd':7,8,9-c''d'')trisbenzofuran-4,9,14-triol, 2,2a,7,7a,12,12a-hexahydro-2,7,12-tris(4-hydroxyphenyl)-, (2R*,2aR*,7R*,7aR*,12S*,12aS*)-
    • DTXSID40211274
    • CHEMBL443463
    • (2R,2aR,7R,7aR,12S,12aS)-2,7,12-tris(4-hydroxyphenyl)-2,2a,7,7a,12,12a-hexahydrobis[1]benzofuro[3',4':4,5,6
    • CHEBI:66359
    • UNII-53XER6FHLX
    • SCHEMBL2721238
    • BDBM50362650
    • 62218-13-7
    • CS-0023432
    • Viniferin-alpha
    • 53XER6FHLX
    • (+)-.alpha.-Viniferin
    • (+)--Viniferin
    • (2R,3R,10R,11R,18S,19S)-3,11,19-tris(4-hydroxyphenyl)-4,12,20-trioxaheptacyclo[16.6.1.12,5.110,13.021,25.09,27.017,26]heptacosa-1(25),5,7,9(27),13,15,17(26),21,23-nonaene-7,15,23-triol
    • 3'',4'':7,8,9]cyclonona[1,2,3-cd][1]benzofuran-4,9,14-triol
    • HY-N2854
    • VINIFERIN, ALPHA-
    • FS-8889
    • .ALPHA.-VINIFERIN
    • CYCLONONA(1,2,3-CD:4,5,6-C'D':7,8,9-C''D'')TRISBENZOFURAN-4,9,14-TRIOL, 2,2A,7,7A,12,12A-HEXAHYDRO-2,7,12-TRIS(4-HYDROXYPHENYL)-, (2R*,2AR*,7R*,7AR*,12S*,12AS*)-(+)-
    • (2R,2aR,7R,7aR,12S,12aS)-2,7,12-tris(4-hydroxyphenyl)-2,2a,7,7a,12,12a-hexahydrobis[1]benzofuro[3',4':4,5,6;3'',4'':7,8,9]cyclonona[1,2,3-cd][1]benzofuran-4,9,14-triol
    • lpha-Viniferin
    • (2R,2aR,7R,7aR,12S,12aS)-2,7,12-tris(4-hydroxyphenyl)-2,2a,7,7a,12,12a-hexahydrobis(1)benzofuro(3',4':4,5,6;3'',4'':7,8,9)cyclonona(1,2,3-cd)(1)benzofuran-4,9,14-triol
    • 3,11,19-tris(4-hydroxyphenyl)-4,12,20-trioxaheptacyclo(16.6.1.12,5.110,13.021,25.09,27.017,26)heptacosa-1(25),5,7,9(27),13,15,17(26),21,23-nonaene-7,15,23-triol
    • 3,11,19-tris(4-hydroxyphenyl)-4,12,20-trioxaheptacyclo[16.6.1.12,5.110,13.021,25.09,27.017,26]heptacosa-1(25),5,7,9(27),13,15,17(26),21,23-nonaene-7,15,23-triol
    • (2R,3R,10R,11R,18S,19S)-3,11,19-tris(4-hydroxyphenyl)-4,12,20-trioxaheptacyclo(16.6.1.12,5.110,13.021,25.09,27.017,26)heptacosa-1(25),5,7,9(27),13,15,17(26),21,23-nonaene-7,15,23-triol
    • a-viniferin
    • DTXCID40133765
    • Inchi: 1S/C42H30O9/c43-22-7-1-19(2-8-22)40-37-28-13-25(46)17-32-35(28)39(42(50-32)21-5-11-24(45)12-6-21)30-15-27(48)18-33-36(30)38(29-14-26(47)16-31(49-40)34(29)37)41(51-33)20-3-9-23(44)10-4-20/h1-18,37-48H/t37-,38-,39+,40+,41+,42-/m1/s1
    • InChI-sleutel: KUTVNHOAKHJJFL-ZSIJVUTGSA-N
    • LACHT: O1C2=CC(=CC3=C2[C@H]([C@@H]1C1C=CC(=CC=1)O)C1C=C(C=C2C=1[C@@H]([C@@H](C1C=CC(=CC=1)O)O2)C1C=C(C=C2C=1[C@@H]3[C@H](C1C=CC(=CC=1)O)O2)O)O)O

Berekende eigenschappen

  • Exacte massa: 678.18900
  • Monoisotopische massa: 678.189
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 6
  • Aantal waterstofbondacceptatoren: 9
  • Zware atoomtelling: 51
  • Aantal draaibare bindingen: 3
  • Complexiteit: 1080
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 6
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 149A^2
  • XLogP3: 6.8

Experimentele eigenschappen

  • Kleur/vorm: Powder
  • Dichtheid: 1.517
  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
  • Brekindex: 1.768
  • PSA: 149.07000
  • LogboekP: 8.03040

alpha-Viniferin Beveiligingsinformatie

alpha-Viniferin Prijsmeer >>

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